molecular formula C11H19Br B2433573 1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene CAS No. 2151720-73-7

1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Cat. No.: B2433573
CAS No.: 2151720-73-7
M. Wt: 231.177
InChI Key: IAZUDHXWFKHRQX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene” are not explicitly detailed in the available literature .

Scientific Research Applications

Stereochemical Studies

  • Stereochemistry of Hydroxymethylene Derivatives : Formylation of trans-decahydronaphthalen-1-one produces a complex mixture of stereoisomeric and tautomeric structures, losing stereochemical integrity at the ring junction during the reaction (Lewis, Middleton, Rosser, & Stock, 1979).

Crystallography and Molecular Structure

  • Distortion in Naphthalene Nuclei : X-ray crystallography and dynamic 1H NMR spectroscopy revealed severe distortion in naphthalene nuclei of certain derivatives, including 1-bromomethyl-4,5,8-trimethyl-2,3,6,7-tetrabromonaphthalene (Ashton et al., 1993).

Chemical Synthesis and Reactions

  • Green Diels–Alder Electro-Synthetic Reaction : The electrochemical reduction of 1,2-bis(bromomethyl)benzene in water/ethanol solution revealed high yield, selectivity, and purity, indicating a green approach to synthesis (Habibi, Pakravan, & Nematollahi, 2014).
  • Synthesis of 2-Bromo-6-methoxynaphthalene : This compound, important for non-steroidal anti-inflammatory agents, has been synthesized through various methods, indicating its significance in medicinal chemistry (Xu & He, 2010).

Polymer Chemistry

  • Functionalization of Poly(ethylene glycol)s : Quantitative end group functionalization with bromo and amino groups has been studied, highlighting its application in polymer chemistry (Jankoa & Kops, 1994).
  • One-Pot Synthesis of Hyperbranched Polyethers : Demonstrates the versatility of 5-(Bromomethyl)-1,3-dihydroxybenzene in polymerization, creating polymers with phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).

Material Science and Engineering

  • Synthesis and Characterization of Aromatic Polyesters : Incorporation of cardo decahydronaphthalene groups into polyesters, indicating its role in enhancing material properties like solubility and thermal stability (Honkhambe et al., 2010).

Catalysis and Polymerization

  • Homogeneous and Immobilized Nickel Precatalysts : Study on ethylene polymerization using nickel bromide-based precatalysts, highlighting its potential in industrial applications (Huang et al., 2019).

Mechanism of Action

Properties

IUPAC Name

1-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZUDHXWFKHRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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